dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane
Description
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane is a bis-tetrazole derivative featuring two 1-(4-methoxyphenyl)-1H-tetrazol-5-yl moieties linked via a methane backbone, with two chlorine atoms substituting the central methane carbon. Tetrazoles are nitrogen-rich heterocycles known for their stability, coordination chemistry, and bioisosteric applications (e.g., replacing carboxylic acids in pharmaceuticals) .
Properties
IUPAC Name |
5-[dichloro-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N8O2/c1-28-13-7-3-11(4-8-13)26-15(20-22-24-26)17(18,19)16-21-23-25-27(16)12-5-9-14(29-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQCZUCONTOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)OC)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole with a suitable chlorinating agent. One common method is to react 1-(4-methoxyphenyl)-1H-tetrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(4-methoxyphenyl)-1H-tetrazole in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under mild conditions.
Coordination Reactions: Transition metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are used in the presence of suitable ligands.
Major Products Formed
Substitution Reactions: Products include substituted tetrazoles with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrazole ring.
Coordination Reactions:
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : This compound acts as a ligand to form metal complexes with unique properties, enhancing catalytic activities and stability in various reactions.
Biology
- Antimicrobial Research : The tetrazole ring's bioactivity has led to investigations into its potential as an antimicrobial agent. Studies have shown that it can disrupt microbial cell membranes and inhibit enzyme activity, making it a candidate for new antimicrobial therapies .
Medicine
- Drug Design and Development : The compound's structural features allow it to be explored in drug design, particularly for synthesizing novel pharmaceuticals that target various biological pathways. Its ability to form stable complexes with biomolecules enhances its therapeutic potential.
Materials Science
- Advanced Materials Development : Due to its coordination capabilities, dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane is utilized in developing advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for versatile modifications that improve material properties.
Case Study 1: Antimicrobial Activity
A study published in Journal of Molecular Structure investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Case Study 2: Metal Complex Formation
Research highlighted in Coordination Chemistry Reviews examined the coordination behavior of this compound with transition metals. The study revealed that the resulting metal complexes exhibited enhanced catalytic activity in organic transformations, demonstrating its utility in catalysis .
Mechanism of Action
The mechanism of action of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane involves its interaction with molecular targets through coordination and substitution reactions. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s bis-tetrazole structure distinguishes it from monosubstituted analogs like 1-(4’-substituted phenyl)-5-methyl-1H-tetrazoles (e.g., 1-(4’-methoxyphenyl)-5-methyl-1H-tetrazole) . Key differences include:
- Symmetry: The bis-tetrazole framework likely enhances crystallinity and thermal stability compared to monosubstituted variants.
- Substituent Electronics : The methoxy group on the phenyl ring is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in 10c from ), which alter charge distribution and reactivity.
- Steric Effects : The two bulky tetrazole-phenyl moieties may increase steric hindrance, affecting coordination chemistry or biological activity compared to smaller substituents (e.g., methyl in ).
Table 1: Substituent Effects on Tetrazole Derivatives
Physical Properties
- Melting Points: Monosubstituted 1-(4’-methoxyphenyl)-5-methyl-1H-tetrazole melts at 142–144°C , while halogenated analogs (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) exhibit higher m.p. (155–157°C) due to stronger intermolecular forces. The bis-tetrazole structure may further elevate melting points due to symmetry and rigidity.
- Solubility: Methoxy groups enhance solubility in polar solvents compared to nonpolar substituents (e.g., tert-butyl in 10a ).
Spectroscopic Characteristics
- IR Spectroscopy : Tetrazole N-H/N-N stretches (~2500–3300 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) dominate. reports IR peaks at 1600–1500 cm⁻¹ for aromatic C=C in methoxyphenyl derivatives .
- NMR : The 4-methoxyphenyl group’s aromatic protons resonate at δ ~7.0–7.5 ppm (1H NMR), with methoxy protons at δ ~3.8 ppm, consistent with analogs in and .
Biological Activity
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Compound Overview
This compound features a central carbon atom bonded to two chlorine atoms and two 1-(4-methoxyphenyl)-1H-tetrazol-5-yl groups. The tetrazole ring is known for its bioactivity, which is leveraged in various medicinal chemistry applications.
2. Synthesis
The synthesis typically involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole with a chlorinating agent, such as thionyl chloride (SOCl2), under controlled conditions. The general procedure includes:
- Dissolving 1-(4-methoxyphenyl)-1H-tetrazole in anhydrous dichloromethane.
- Adding thionyl chloride dropwise while maintaining low temperatures.
- Refluxing the mixture and subsequently purifying the product through recrystallization.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The tetrazole moiety contributes to this effect by disrupting microbial cell membranes and inhibiting key enzymatic functions.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 125 μg/mL | |
| Escherichia coli | 100 μg/mL | |
| Pseudomonas aeruginosa | 150 μg/mL | |
| Candida albicans | 100 μg/mL |
The mechanism of action involves:
- Coordination with Metal Ions : The compound can form complexes with transition metals, enhancing its biological activity.
- Disruption of Cell Membranes : By interacting with lipid bilayers, it compromises the integrity of microbial cells.
- Inhibition of Enzymatic Activity : The tetrazole ring can interfere with enzyme functions critical for microbial survival.
4. Case Studies
Several studies have evaluated the antibacterial efficacy of tetrazole derivatives, including this compound:
- Study A : A series of tetrazole compounds were tested against various bacterial strains using the disc diffusion method. The results indicated that the compound exhibited superior activity compared to conventional antibiotics like ampicillin and ciprofloxacin in certain cases .
- Study B : An investigation into the structure-activity relationship (SAR) revealed that modifications on the methoxy group significantly influenced antimicrobial potency, with optimal configurations leading to enhanced activity against resistant strains .
5. Conclusion
This compound demonstrates promising biological activity, particularly as an antimicrobial agent. Its unique structure allows for versatile interactions within biological systems, making it a valuable candidate for further research in drug development.
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, PEG-400) enhance reaction homogeneity.
- Catalyst Loading : 10 wt% Bleaching Earth Clay improves yield in PEG-400 .
- Purification : Recrystallization in aqueous acetic acid or ethanol-water mixtures ensures high purity .
Basic: How should researchers characterize this compound, and what spectral signatures are critical?
Answer:
Key characterization techniques include:
- IR Spectroscopy : Look for tetrazole C=N stretching at ~1580–1609 cm⁻¹ and O–CH₃ (4-methoxyphenyl) absorption at ~1250 cm⁻¹ .
- NMR Spectroscopy :
- Elemental Analysis : Confirm C, H, N, and Cl content to validate stoichiometry .
Advanced Tip : Single-crystal X-ray diffraction (using SHELX programs) resolves structural ambiguities, such as ligand geometry in metal complexes .
Advanced: How can this compound be utilized in coordination chemistry, and what metal complexes are feasible?
Answer:
The compound’s bis-tetrazole structure acts as a neutral, bidentate ligand. Reported applications include:
- Transition Metal Complexes : Coordination with Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ via tetrazole N-atoms. For example, [CuCl₂(5-DTM)₂]·2H₂O shows a distorted octahedral geometry .
- Energetic Materials : Metal nitrate/perchlorate complexes (e.g., [Cu(NO₃)₂(5-DTM)₂]) exhibit low sensitivity to impact, making them candidates for stable explosives .
Q. Methodological Considerations :
- Ligand-to-Metal Ratio : A 2:1 ligand-to-metal ratio is common for octahedral complexes .
- Crystallization : Slow evaporation from aqueous methanol yields diffraction-quality crystals .
Advanced: How can computational modeling aid in understanding the electronic properties of this compound?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity. The electron-withdrawing Cl and methoxy groups stabilize HOMO levels, influencing ligand-metal charge transfer .
- Molecular Docking : Screen for biological activity by simulating interactions with enzymes (e.g., cyclooxygenase). The tetrazole moiety may act as a hydrogen-bond acceptor .
Software Tools : Gaussian (DFT), AutoDock (docking), and Mercury (X-ray data visualization) .
Advanced: How should researchers address discrepancies in reported spectroscopic data for bis-tetrazole derivatives?
Answer:
Discrepancies often arise from:
Q. Resolution Strategies :
- Cross-validate using multiple techniques (e.g., IR, NMR, XRD).
- Reference analogous compounds (e.g., di(1H-tetrazol-5-yl)methane derivatives) for baseline comparisons .
Advanced: What role does this compound play in multicomponent reactions (MCRs)?
Answer:
The compound’s tetrazole rings can participate in Ugi-azide reactions, forming:
- Heterocyclic Scaffolds : E.g., tetrazole-isoindolinone hybrids via condensation with amines and ketones .
- Biological Probes : Functionalization at the methoxy group enables targeted modifications for drug-discovery pipelines .
Protocol : React with aldehydes, amines, and TMS-azide in methanol (24–48 hr, rt), followed by acid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
